n-Octylcyclohexane
Description
Significance of n-Octylcyclohexane within Hydrocarbon Systems Research
This compound holds considerable importance in the study of hydrocarbon systems, particularly as a model compound for naphthenes found in various fuel sources. Its structure, featuring both a cyclic alkane and a long alkyl chain, allows researchers to investigate the complex cracking and isomerization reactions that are fundamental to petroleum refining and the production of high-quality fuels. kuleuven.beresearchgate.net Furthermore, its role as an intermediate volatility organic compound (IVOC) makes it a key subject in atmospheric chemistry research, specifically in understanding the formation of secondary organic aerosols (SOAs). acs.org
Historical Context of Cycloalkane Research relevant to this compound
The study of cycloalkanes, saturated hydrocarbons containing a ring of carbon atoms, dates back to the 19th century. britannica.comacs.org Early research focused on the synthesis and characterization of simple cycloalkanes like cyclopropane (B1198618) and cyclohexane (B81311). britannica.com These foundational studies established the concept of ring strain and the conformational analysis of cyclic systems, which are critical for understanding the behavior of more complex substituted cycloalkanes like this compound. britannica.comfastercapital.com The development of analytical techniques such as gas chromatography and mass spectrometry has been instrumental in identifying and quantifying cycloalkanes in complex hydrocarbon mixtures, paving the way for detailed studies of their reactions and environmental impact. researchgate.net
Scope and Objectives of Current this compound Research Endeavors
Contemporary research on this compound is largely centered on its behavior in catalytic processes and its atmospheric chemistry. Key objectives include:
Investigating its hydroisomerization and hydrocracking over various catalysts to optimize fuel production processes. kuleuven.beresearchgate.netresearchgate.net
Determining the kinetics and mechanisms of its reactions with atmospheric oxidants, such as chlorine atoms, to elucidate its contribution to SOA formation. acs.org
Utilizing it as a model compound to understand the fundamental principles of hydrocarbon conversion and the structure-reactivity relationships in complex naphthenic molecules. kuleuven.beresearchgate.net
Chemical and Physical Properties
This compound is a cycloalkane with the chemical formula C14H28. cymitquimica.com It presents as a colorless to almost colorless clear liquid at room temperature. cymitquimica.comtcichemicals.com
Interactive Data Table: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C14H28 | cymitquimica.comchemicalbook.comlabproinc.comscbt.com |
| Molecular Weight | 196.38 g/mol | cymitquimica.comlabproinc.comscbt.comstenutz.eu |
| CAS Number | 1795-15-9 | chemicalbook.comlabproinc.comscbt.com |
| Melting Point | -19.69 °C to -20 °C | chemicalbook.comstenutz.eucas.org |
| Boiling Point | 264 °C | chemicalbook.comstenutz.eu |
| Density | 0.81 - 0.8167 g/cm³ at 20 °C | chemicalbook.comlabproinc.comcas.org |
| Refractive Index | 1.4500 - 1.4520 | chemicalbook.comlabproinc.com |
Synthesis and Formulation
The synthesis of this compound can be achieved through various established organic chemistry methods. One common approach is the hydrogenation of phenyloctane. In this process, phenyloctane, dissolved in a suitable solvent like n-heptane, is treated with hydrogen gas in the presence of a catalyst, such as platinum on alumina (B75360) (Pt/Al2O3) or nickel-molybdenum (B8610338) sulfide (B99878) on alumina (NiMoS/Al2O3). kuleuven.be This reaction reduces the aromatic phenyl group to a cyclohexane ring, yielding this compound.
Another synthetic route involves the reaction of trans-4-n-octylcyclohexane-carboxylic acid with a chlorinating agent like thionyl chloride. prepchem.com This reaction converts the carboxylic acid into the corresponding acid chloride, which can then be further manipulated to produce this compound, although the direct conversion from the acid chloride is not explicitly detailed in the provided search results.
Chemical Reactions and Reactivity
This compound exhibits reactivity typical of saturated hydrocarbons. It is stable under standard conditions but can undergo oxidation and halogenation under specific circumstances. cymitquimica.com
A significant area of research is its reaction with chlorine atoms in the atmosphere. The rate constant for the reaction of this compound with Cl atoms has been determined to be 5.74 ± 0.31 x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 298 ± 0.2 K. acs.org The gas-phase products of this reaction are primarily small aldehydes, ketones, and acids. acs.org
In the context of petroleum refining, this compound undergoes hydroconversion reactions, including hydroisomerization and hydrocracking, over bifunctional catalysts. kuleuven.beresearchgate.netresearchgate.net These reactions, typically carried out at elevated temperatures and pressures (e.g., 300°C and 60 bar), involve the rearrangement of the carbon skeleton and the breaking of C-C bonds, leading to a variety of smaller, more branched alkanes and cycloalkanes. kuleuven.beresearchgate.net The product distribution is highly dependent on the type of catalyst used, such as those based on platinum or nickel-molybdenum sulfide supported on zeolites or silica-alumina. kuleuven.beresearchgate.net
Research Applications
The unique properties of this compound make it a valuable tool in several areas of chemical research:
Fuel Science: It serves as a crucial model compound for studying the hydrocracking and hydroisomerization of naphthenic components in crude oil. kuleuven.beresearchgate.net Research in this area aims to optimize catalytic processes for the production of high-quality fuels. kuleuven.be
Atmospheric Chemistry: As an intermediate volatility organic compound, this compound is used in studies investigating the formation of secondary organic aerosols (SOAs), which have significant impacts on air quality and climate. acs.org
Organic Synthesis: It can be utilized as a non-polar solvent in various organic reactions due to its ability to dissolve a wide range of non-polar substances. lookchem.com
Environmental Science: this compound is included in studies modeling the environmental fate and toxicity of non-polar organic chemicals in soil and sediment. concawe.eu
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
octylcyclohexane | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C14H28/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h14H,2-13H2,1H3 | |
| Source | PubChem | |
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InChI Key |
FBXWCEKQCVOOLT-UHFFFAOYSA-N | |
| Source | PubChem | |
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Canonical SMILES |
CCCCCCCCC1CCCCC1 | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28 | |
| Source | PubChem | |
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DSSTOX Substance ID |
DTXSID3061972 | |
| Record name | Cyclohexane, octyl- | |
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Molecular Weight |
196.37 g/mol | |
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Physical Description |
Liquid; [TCI America MSDS] | |
| Record name | Octylcyclohexane | |
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CAS No. |
1795-15-9 | |
| Record name | Octylcyclohexane | |
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| Record name | Octylcyclohexane | |
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| Record name | Octylcyclohexane | |
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| Record name | Cyclohexane, octyl- | |
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| Record name | Cyclohexane, octyl- | |
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| Record name | Octylcyclohexane | |
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| Record name | OCTYLCYCLOHEXANE | |
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Synthesis and Derivatization Methodologies for N Octylcyclohexane
Advanced Synthetic Routes to n-Octylcyclohexane and its Analogues
The synthesis of this compound, a saturated hydrocarbon, and its analogues can be achieved through various chemical strategies. These methods primarily focus on the formation of the C-C bond between the alkyl chain and the cyclohexane (B81311) ring or the saturation of an aromatic precursor.
Catalytic Hydrogenation Pathways
Catalytic hydrogenation is a prominent method for the synthesis of this compound, typically starting from an aromatic precursor like octylbenzene. concawe.euacs.org This process involves the addition of hydrogen across the aromatic ring in the presence of a catalyst, effectively converting the benzene (B151609) ring into a cyclohexane ring. acs.org
Commonly employed catalysts for this transformation include noble metals such as platinum (Pt) and palladium (Pd), often supported on materials like alumina (B75360) (Al2O3) or barium sulfate (B86663). acs.orggoogleapis.comgoogle.com Nickel-based catalysts are also utilized for the hydrogenation of aromatic compounds. googleapis.com For instance, the complete hydrogenation of phenyloctane, an isomer of octylbenzene, to octylcyclohexane and its isomer nonylcyclopentane (B3189168) has been demonstrated using catalysts like Pt/Al2O3 or NiMoS/Al2O3. kuleuven.be The reaction is typically carried out under elevated hydrogen pressure and temperature. kuleuven.be
The efficiency and outcome of the hydrogenation process can be influenced by the choice of catalyst, support material, reaction temperature, and pressure. acs.orgkuleuven.be These parameters can affect the rate of reaction and the potential for side reactions such as isomerization or cracking. kuleuven.beresearchgate.net
Table 1: Catalysts and Conditions for Hydrogenation of Aromatic Precursors to this compound
| Aromatic Precursor | Catalyst System | Support | Conditions | Product(s) | Reference(s) |
| Octylbenzene | Not specified | Not specified | Not specified | This compound | lookchem.com |
| Phenyloctane | Pt | Al2O3 | 300°C, 60 bar H2 | Octylcyclohexane, Nonylcyclopentane | kuleuven.be |
| Phenyloctane | NiMoS | Al2O3 | 300°C, 60 bar H2 | Octylcyclohexane, Nonylcyclopentane | kuleuven.be |
| Tetralin | Ir-Pt | SBA-15 | 200-220°C | Decalin | researchgate.net |
| Phenyl dodecane (B42187) (PDD) | 0.5% Pt | Alumina | Not specified | Cyclohexyl nonyl dodecane (CHND) | acs.org |
Coupling Reactions for Alkyl Chain Attachment
Coupling reactions provide an alternative route for constructing the this compound skeleton by forming a new carbon-carbon bond between a cyclohexane moiety and an octyl group. cymitquimica.com While direct coupling to a cyclohexane ring can be challenging, these methods are often employed for creating more complex analogues or precursors.
Grignard reactions, a classic organometallic coupling method, can be utilized. For example, a Grignard reagent prepared from an appropriate alkyl halide can react with a cyclohexanone (B45756) derivative. Subsequent dehydration and catalytic hydrogenation of the resulting cyclohexene (B86901) derivative can yield the desired alkylcyclohexane. google.com
Modern cross-coupling reactions, such as Suzuki and Buchwald-Hartwig type reactions, offer powerful tools for C-C bond formation, although their direct application for synthesizing simple alkanes like this compound is less common than for functionalized molecules. researchgate.netnih.gov These reactions typically involve the coupling of an organoboron compound (Suzuki) or an amine/alkoxide (Buchwald-Hartwig) with an organic halide in the presence of a palladium catalyst. researchgate.netnih.gov
Another approach involves the Williamson ether synthesis to attach a side chain containing an acetylene (B1199291) group, which can then be further modified. For instance, (4-trans-4'-n-alkylcyclohexyl)phenols can be etherified to introduce an alkyl spacer terminated with an acetylene group. core.ac.uk While this example leads to a more complex molecule, the fundamental strategy of building the alkyl chain is demonstrated.
Stereoselective Synthesis of this compound Isomers
The stereochemistry of this compound, specifically the cis and trans isomers arising from the substitution pattern on the cyclohexane ring, can be controlled through stereoselective synthesis. The synthesis of specific isomers is crucial for applications where molecular shape plays a critical role, such as in liquid crystals. core.ac.uk
One strategy involves the catalytic hydrogenation of a precursor where the stereochemistry is already established. For example, starting with trans-4-n-octylcyclohexanecarboxylic acid, the carboxylic acid group can be converted to other functionalities while retaining the trans configuration of the octyl group relative to the substituent at the 1-position. prepchem.com
In the context of liquid crystal synthesis, multi-step reaction sequences are often employed to achieve the desired stereochemistry. For example, the synthesis of 4-[4-(trans-4-alkylcyclohexyl)-butyl]cyclohexanone involves a catalytic hydrogenation step using a palladium-barium sulfate catalyst that leads to a specific cyclohexanol (B46403) derivative, which is then oxidized. google.com The choice of catalyst and reaction conditions is critical in controlling the stereochemical outcome of the hydrogenation step.
Derivatization Strategies for Functionalized this compound Compounds
Functionalization of the this compound scaffold introduces reactive handles that allow for the creation of a diverse range of derivatives. These reactions can target either the cyclohexane ring or the n-octyl side chain.
Halogenation Reactions
Halogenation involves the introduction of one or more halogen atoms (F, Cl, Br, I) onto the this compound molecule. This can be a crucial step for subsequent coupling reactions or for modifying the compound's physical and chemical properties. cymitquimica.com
Direct halogenation of alkanes like this compound can proceed via free-radical mechanisms, often initiated by UV light. However, this method can lack selectivity, leading to a mixture of products. More controlled halogenation can be achieved by targeting specific functional groups. For example, a hydroxyl group on the cyclohexane ring or the alkyl chain can be replaced by a halogen using reagents like thionyl chloride (for chlorination) or phosphorus tribromide (for bromination). prepchem.com
A study on the atmospheric chemistry of C12–C14 n-alkylcyclohexanes investigated their reactions with chlorine atoms. acs.orgnih.gov The reaction rate constant for this compound with Cl atoms was determined, providing insight into its atmospheric reactivity. acs.orgnih.gov This type of reaction, while studied in an environmental context, demonstrates a fundamental pathway for the halogenation of this compound.
Table 2: Reaction Rate Constants of n-Alkylcyclohexanes with Cl Atoms at 298 ± 0.2 K
| n-Alkylcyclohexane | Rate Constant (k) (×10⁻¹⁰ cm³ molecule⁻¹ s⁻¹) | Reference(s) |
| Hexylcyclohexane (B1328777) | 5.11 ± 0.28 | acs.orgnih.gov |
| Heptylcyclohexane | 5.56 ± 0.30 | acs.orgnih.gov |
| Octylcyclohexane | 5.74 ± 0.31 | acs.orgnih.gov |
Oxidation Reactions
Oxidation of this compound can lead to the formation of various oxygen-containing functional groups, such as alcohols, ketones, and carboxylic acids. cymitquimica.com The site of oxidation can be influenced by the reaction conditions and the oxidizing agent used.
The oxidation of the alkyl side chain is a common transformation. For example, the ω-position (the terminal carbon) of an alkyl chain can be oxidized to an aldehyde. univ-nantes.fr Further oxidation can yield a carboxylic acid. The oxidation of a secondary carbon on the alkyl chain can produce a ketone. univ-nantes.fr
The cyclohexane ring can also be oxidized. For instance, a cyclohexanol derivative can be oxidized to a cyclohexanone using an aqueous solution of sodium hypochlorite. google.com Studies on the high-temperature oxidation of cyclohexane and its alkylated derivatives, like n-butylcyclohexane, provide insights into the complex reaction mechanisms, which involve the formation of various radical intermediates and stable products. researchgate.net Research on the Cl-initiated oxidation of n-alkylcyclohexanes has identified gas-phase products including small aldehydes, ketones, and acids, as well as particle-phase products. acs.orgnih.gov
Table 3: Identified Molecular Formulas of Secondary Organic Aerosol (SOA) from Cl-initiated Octylcyclohexane Oxidation under Low-NOx Conditions
| Molecular Formula | Unsaturation | Reference(s) |
| C7H12O2 | 2 | researchgate.net |
| C8H12O2 | 3 | researchgate.net |
| C8H14O2 | 2 | researchgate.net |
| C7H12O3 | 2 | researchgate.net |
| C7H14O3 | Not specified | researchgate.net |
Nitration and Sulfonation Studies
The chemical behavior of this compound in nitration and sulfonation reactions deviates significantly from the well-known electrophilic aromatic substitution pathways observed in compounds like benzene. As a saturated hydrocarbon, this compound lacks the π-electron system that is susceptible to attack by electrophiles under standard conditions. aakash.ac.innumberanalytics.com Consequently, the methodologies and reaction mechanisms for introducing nitro (-NO₂) or sulfonic acid (-SO₃H) groups onto its structure are fundamentally different.
Nitration of this compound
The nitration of alkanes and cycloalkanes, such as this compound, does not proceed via an electrophilic substitution mechanism. Instead, it typically requires forcing conditions, such as high-temperature vapor-phase nitration, which operates through a free-radical pathway. doubtnut.comlibretexts.org
Reaction Mechanism and Products: The vapor-phase nitration of alkanes is generally carried out at temperatures between 413 K and 773 K using nitric acid (HNO₃) or nitrogen tetroxide (N₂O₄). doubtnut.comlibretexts.org The reaction is initiated by the homolytic cleavage of the nitrating agent to generate radicals. These radicals then abstract hydrogen atoms from the hydrocarbon to form alkyl radicals. The subsequent reaction between the alkyl radical and nitrogen dioxide (•NO₂) yields the nitroalkane.
For this compound, this process is not selective and would lead to a complex mixture of products. Hydrogen atoms can be abstracted from both the cyclohexane ring and the n-octyl side chain. The reactivity of hydrogen atoms in alkanes towards radical abstraction follows the order: tertiary > secondary > primary. tsu.ru Therefore, substitution is expected to occur at various positions.
Substitution on the Cyclohexane Ring: Abstraction of a hydrogen atom from the cyclohexane ring would lead to various isomeric octylcyclohexyl radicals, resulting in a mixture of (octyl)nitrocyclohexanes.
Substitution on the n-Octyl Chain: The n-octyl side chain also contains numerous secondary hydrogen atoms that can be abstracted, leading to the formation of various nitro-substituted isomers along the chain.
C-C Bond Cleavage: At the high temperatures required for vapor-phase nitration, C-C bond cleavage (cracking) is a significant side reaction. libretexts.org This would result in the formation of smaller nitroalkanes, such as nitroethane and nitromethane, in addition to the nitrated this compound derivatives. libretexts.org
Sulfonation of this compound
Similar to nitration, the direct sulfonation of saturated hydrocarbons like this compound with fuming sulfuric acid is not a clean or synthetically useful reaction under typical electrophilic substitution conditions. The reaction of alkanes with fuming sulfuric acid at high temperatures proceeds via a free-radical mechanism and can lead to oxidation and other side reactions. embibe.com
A more controlled method for the sulfonation of alkanes is through sulfochlorination , which is a free-radical chain reaction initiated by light (photochemical sulfochlorination) or radical initiators. researchgate.netgoogle.comgoogle.com This process involves the reaction of the alkane with a mixture of sulfur dioxide (SO₂) and chlorine (Cl₂).
Reaction Mechanism of Sulfochlorination: The reaction proceeds through the following steps:
Initiation: Chlorine molecules are split into chlorine radicals (Cl•) by UV light.
Propagation:
A chlorine radical abstracts a hydrogen atom from this compound (R-H) to form an alkyl radical (R•) and hydrogen chloride (HCl).
The alkyl radical reacts with sulfur dioxide to form an alkanesulfonyl radical (R-SO₂•).
The alkanesulfonyl radical reacts with a chlorine molecule to give the alkanesulfonyl chloride (R-SO₂Cl) and a new chlorine radical, which continues the chain.
This process would also yield a mixture of isomeric n-octylcyclohexanesulfonyl chlorides, as the initial hydrogen abstraction can occur at any of the secondary or primary C-H bonds on both the ring and the side chain. researchgate.net The resulting alkanesulfonyl chlorides can then be hydrolyzed to the corresponding sulfonic acids.
While sulfochlorination is an established industrial process for producing detergents from long-chain alkanes, specific research findings detailing the product isomer distribution and yields for this compound are not prevalent in the reviewed literature. researchgate.net
Below is a summary of the expected reactions. Due to the nature of free-radical reactions on a molecule with multiple reaction sites, a complex mixture of isomers is anticipated for both nitration and sulfonation.
Table 1: Summary of Nitration and Sulfonation Approaches for this compound
| Reaction | Reagents | Conditions | Mechanism | Expected Products |
|---|---|---|---|---|
| Nitration | Nitric acid (HNO₃) or N₂O₄ | High Temperature (Vapor Phase) | Free Radical | Mixture of isomeric (nitro)octylcyclohexanes and cleavage products (e.g., nitroethane, nitromethane) |
| Sulfonation | Fuming Sulfuric Acid | High Temperature | Free Radical | Complex mixture including oxidation products |
| Sulfochlorination | Sulfur dioxide (SO₂) and Chlorine (Cl₂) | UV light | Free Radical | Mixture of isomeric n-octylcyclohexanesulfonyl chlorides |
Advanced Spectroscopic and Analytical Characterization of N Octylcyclohexane
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy serves as a powerful tool for the structural analysis of organic molecules like n-octylcyclohexane. It provides detailed information about the chemical environment of individual atoms, enabling the elucidation of its molecular structure and dynamic behavior.
Elucidation of Conformational Dynamics via NMR
The cyclohexane (B81311) ring in this compound is not static; it undergoes rapid conformational changes, primarily the "chair-boat" and "chair-twist" interconversions. Dynamic NMR (DNMR) spectroscopy is employed to study these conformational dynamics. By analyzing the NMR spectra at various temperatures, researchers can determine the energy barriers associated with these conformational changes. unibas.itgoogle.com
At room temperature, the conformational interchange is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons of the cyclohexane ring. However, at lower temperatures, this process can be slowed down, allowing for the observation of distinct signals for the different conformers. The study of fluorinated derivatives, such as perfluoro-n-octylcyclohexane, has also been utilized in NMR studies to investigate conformational equilibria. google.comharvard.edu
Isomeric Differentiation using High-Resolution NMR
High-resolution NMR is crucial for distinguishing between isomers of octylcyclohexane. For instance, this compound can be differentiated from its branched isomers, such as those with the octyl group attached at different positions on the cyclohexane ring or branched octyl chains. The chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra are unique to each isomer's specific molecular structure.
For this compound, the ¹H NMR spectrum exhibits characteristic signals for the protons on the cyclohexane ring and the n-octyl chain. Similarly, the ¹³C NMR spectrum provides distinct peaks for each carbon atom, allowing for unambiguous identification. nih.govacs.org High-resolution techniques, such as 2D NMR (e.g., COSY, HSQC), can further aid in assigning these signals and confirming the connectivity of the molecule.
Table 1: Representative ¹³C NMR Spectral Data for this compound (Note: Exact chemical shifts can vary based on solvent and experimental conditions.)
| Peak Position (ppm) | Assignment Significance |
| 142.96 | Carbon at the ipso position of the benzene (B151609) ring (in related aromatic structures, indicating potential for aromatic precursor analysis) |
| 128.38 | Carbon at the ortho/meta/para positions of a benzene ring (contextual example from related studies) |
This table is illustrative and based on general knowledge and data from related hydrogenated compounds. Specific peak assignments for this compound would require experimental data. acs.org
Mass Spectrometry (MS) Applications in this compound Analysis
Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of this compound, as well as for its quantification in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Composition Analysis
GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is widely used to determine the purity of this compound and to analyze its presence in complex hydrocarbon mixtures, such as fuels and environmental samples. concawe.euepa.gov
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where individual components are separated based on their boiling points and interactions with the stationary phase. As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "fingerprint" for the molecule. wvu.edu For this compound, the mass spectrum is characterized by a molecular ion peak (M+) and a series of fragment ions. nih.govnist.gov The retention time from the GC and the mass spectrum together provide a high degree of confidence in the identification and quantification of the compound. Purity is often determined to be greater than 98.0% by GC analysis. cymitquimica.com
Table 2: Characteristic Ions in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Relative Intensity | Possible Fragment |
| 82 | High | [C6H10]+ |
| 83 | High | [C6H11]+ |
| 196 | Low to moderate | [C14H28]+ (Molecular Ion) |
Data derived from publicly available mass spectral data for this compound. nih.govnist.gov
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound, HRMS can confirm the molecular formula C14H28 by measuring its exact mass to several decimal places. uco.es This level of accuracy is essential for distinguishing it from other compounds that may have the same nominal mass but different elemental compositions.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry, or MS/MS, is a powerful technique for structural elucidation. wvu.edu In an MS/MS experiment, a specific ion (a "precursor ion") from the initial mass spectrum is selected, subjected to fragmentation, and the resulting "product ions" are analyzed. This process provides detailed information about the structure of the precursor ion.
For this compound, MS/MS can be used to confirm the connectivity of the octyl chain and the cyclohexane ring. By analyzing the fragmentation patterns, researchers can differentiate it from its isomers. For example, the loss of specific neutral fragments can indicate the branching pattern of the alkyl chain or the substitution pattern on the cyclohexane ring. wvu.eduosti.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the molecular structure and chemical bonding within a molecule by probing its vibrational modes. bhumipublishing.com
The IR spectrum of this compound, like other alkanes, is characterized by specific absorption bands. docbrown.info Strong absorptions between 2950 and 2845 cm⁻¹ are attributed to C-H stretching vibrations within the -CH₂- and -CH₃ groups. docbrown.info Additionally, C-H deformation vibrations of the CH₂ groups are observed in the 1480 to 1440 cm⁻¹ range. docbrown.info The region from approximately 1500 to 400 cm⁻¹ is considered the fingerprint region, which provides a unique pattern for the identification of the molecule. docbrown.info The gas-phase IR spectrum of this compound has been documented and is available in public databases like the NIST WebBook. nist.gov
Raman spectroscopy offers complementary information to IR spectroscopy. nih.gov A study successfully measured the Raman spectrum of this compound, demonstrating the capability of the technique even with very small sample sizes (25μl). jpn.org For cyclohexane, a related parent molecule, polarized Raman spectra have been extensively studied, allowing for the assignment of numerous Raman-active bands, including overtones and combination bands. nih.govustc.edu.cn These detailed analyses of cyclohexane serve as a foundational model for interpreting the more complex spectrum of this compound. nih.govustc.edu.cn
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for separating and quantifying components in complex mixtures, such as fuels and environmental samples, where this compound is often found.
Gas Chromatography (GC) for Mixture Analysis
Gas chromatography (GC) is a fundamental technique for analyzing volatile compounds like this compound. acs.org In GC, a sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. epa.gov The retention index is a key parameter used for the identification of compounds in GC. researchgate.net The Kovats retention index for this compound has been reported on standard non-polar columns with values such as 1432, 1439.9, and 1447. nih.gov
GC coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) is widely used for the analysis of diesel fuel and other petroleum products that may contain this compound. acs.orgatlantis-press.comresearchgate.net For instance, the analysis of No. 2 diesel fuel has shown it contains a significant percentage of alkanes, the class to which this compound belongs. researchgate.net The analysis of reaction products from the hydroconversion of octylcyclohexane has been successfully carried out using an Agilent gas chromatograph equipped with a 50 m HP-PONA column, which separates components by boiling point. researchgate.net
Table 1: Reported Kovats Retention Indices for this compound
| Retention Index Type | Value(s) |
|---|---|
| Standard non-polar | 1432, 1439.9, 1444.49, 1447.56, 1447, 1423, 1429, 1449, 1437 |
| Semi-standard non-polar | 1442.4, 1447.1, 1447.5, 1449.1, 1446.58, 1451.58, 1454.77, 1451, 1467 |
Data sourced from PubChem. nih.gov
Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixtures
For highly complex mixtures, conventional one-dimensional GC may not provide sufficient resolution, leading to unresolved humps of co-eluting compounds. mosh-moah.de Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power by using two columns with different stationary phases connected by a modulator. sepsolve.comchromatographyonline.comconcawe.eu The first dimension typically separates compounds by volatility, while the second dimension separates them by polarity. mosh-moah.de
GCxGC is particularly effective for the detailed analysis of petroleum hydrocarbons. concawe.euresearchgate.net In the analysis of diesel fuel, GCxGC can separate hydrocarbon groups such as n-alkanes, iso-alkanes, and cycloalkanes (naphthenes). mosh-moah.deacs.org this compound, as a cycloalkane, can be identified within its specific region of the two-dimensional chromatogram. mosh-moah.degoogle.com For example, in a GCxGC-TOF/MS analysis of a diesel fuel sample, this compound was identified as one of the monocycloparaffin landmark peaks. google.com The technique has also been applied to study the hydroconversion products of octylcyclohexane, providing detailed insights into the reaction mechanisms. researchgate.net The use of GCxGC can reduce or eliminate the need for complex sample fractionation before analysis. chromatographyonline.com
Table 2: Hydrocarbon Group Separation in GCxGC Analysis of Diesel Fuel
| Hydrocarbon Group | Elution Characteristics |
|---|---|
| n-Alkanes | Form a distinct band at the bottom of the chromatogram. |
| Iso-alkanes | Elute just above the n-alkanes. |
| Cycloalkanes (Naphthenes) | Elute in a region determined by their ring strain and alkyl substitution. mosh-moah.de |
| Aromatics | Elute in the upper regions of the chromatogram due to higher polarity. |
This table is a generalized representation based on typical GCxGC separations of petroleum mixtures. mosh-moah.depurdue.edugcms.cz
X-ray Diffraction Studies on this compound Derivatives
X-ray diffraction (XRD) is a powerful technique for determining the atomic and molecular structure of crystalline materials. pdx.edu While direct XRD studies on pure this compound are not extensively reported due to its liquid state at room temperature, studies on its derivatives and related long-chain alkylcyclohexanes provide valuable structural insights. tcichemicals.comuoh.edu.iq
Research on liquid crystalline polyacetylene derivatives with n-octylcyclohexyl side chains has utilized XRD to confirm the presence of smectic structures. tandfonline.com In these studies, the ordered arrangement of the molecules in the liquid crystal phase was characterized by diffraction patterns. tandfonline.com Furthermore, XRD studies on long-chain n-alkanes, which share structural similarities with the alkyl chain of this compound, have detailed their packing in rotator and crystalline phases. acs.orgaps.org For instance, the diffraction of X-rays in long-chain liquids reveals information about the lateral distance between molecular chains. aps.org Studies on other long-chain esters and acids also provide a basis for understanding how these molecules pack in the solid state. nih.gov The analysis of 4-(trans-4′-n-alkylcyclohexyl) isothiocyanatobenzenes has shown that in the nematic phase, X-ray diffraction can reveal the presence of molecular associates. researchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Cyclohexane |
| n-Alkanes |
| Iso-alkanes |
| Polyacetylene |
| 4-(trans-4′-n-alkylcyclohexyl) isothiocyanatobenzenes |
Reaction Mechanisms and Kinetics of N Octylcyclohexane Transformations
Catalytic Hydroconversion Processes
Catalytic hydroconversion of n-octylcyclohexane involves reactions carried out under high hydrogen pressure in the presence of a bifunctional catalyst. kuleuven.beresearchgate.net These processes typically include hydroisomerization and hydrocracking, which occur simultaneously and competitively. researchgate.net Studies are often performed in fixed-bed reactors at temperatures around 300°C and pressures of 60 bar. researchgate.netkuleuven.be The initial feedstock may involve dissolving the reactant in a solvent like n-heptane and ensuring complete hydrogenation of any aromatic precursors in situ. kuleuven.be
The primary products of this compound hydroconversion are generally categorized into isomers, ring-opened products, and cracked products. kuleuven.be The selectivity towards each of these product families is highly dependent on the catalyst system and operating conditions. kuleuven.beresearchgate.net
Hydroisomerization of this compound involves the skeletal rearrangement of the molecule, primarily through a bifunctional mechanism. The reaction is initiated by the dehydrogenation of this compound on a metal site to form an olefinic intermediate. This intermediate then diffuses to an acid site where it is protonated to form a carbenium ion, which subsequently undergoes skeletal isomerization. researchgate.net
The main isomerization product identified is nonylcyclopentane (B3189168), formed through the contraction of the cyclohexane (B81311) ring. kuleuven.be Other skeletal isomers of the C14 naphthene are also formed. researchgate.net The selectivity towards isomerization is a key performance indicator for catalysts, as isomers can improve fuel properties like the cetane number. For instance, studies comparing different catalysts show that both Pt/H-USY and Pt/H-Beta zeolites produce similar patterns of isomerization products. researchgate.netkuleuven.be
Table 1: Product Selectivity in this compound Hydroconversion
| Catalyst System | Conversion (%) | Isomerization Selectivity (mol%) | Ring-Opening Selectivity (mol%) | Cracking Selectivity (mol%) |
|---|---|---|---|---|
| Pt/H-USY | 20-80 | ~50-60 | ~10-20 | ~20-40 |
| Pt/H-Beta | 20-85 | ~50-60 | ~10-20 | ~20-40 |
| NiMoS/H-USY | 10-50 | ~40-50 | ~15-25 | ~30-45 |
| NiMoS/H-Beta | 10-60 | ~40-50 | ~15-25 | ~30-45 |
Note: Data is generalized from trends reported in the literature. kuleuven.beresearchgate.net Selectivities are shown as a function of increasing conversion.
Hydrocracking involves the scission of C-C bonds, leading to the formation of smaller molecules. oaepublish.com For this compound, this can occur via the cracking of the alkyl side chain or the opening and subsequent cracking of the cycloalkane ring. kuleuven.beresearchgate.net The reaction proceeds through carbenium ion intermediates on the acid sites of the catalyst, following pathways that favor the formation of more stable carbenium ions. researchgate.net
The product distribution from hydrocracking is complex, consisting of a wide range of hydrocarbons. researchgate.net Unlike the hydrocracking of n-alkanes, which often shows a characteristic "M-shaped" carbon number distribution due to the paring reaction, the cracking of this compound on certain catalysts produces a different pattern. researchgate.net The distribution of cracked products is influenced by the catalyst's properties, with some catalysts leading to significant over-cracking into light gases. researchgate.netkuleuven.be
The choice of catalyst has a profound impact on the hydroconversion of this compound. Bifunctional catalysts, which possess both metal and acid functions, are essential. researchgate.netresearchgate.net
Metal Function: Noble metals like Platinum (Pt) and non-noble metal sulfides like Nickel-Molybdenum-Sulfide (NiMoS) are commonly used. researchgate.netresearchgate.net Pt-based catalysts are generally found to be more active and better equilibrated for this compound hydroconversion. researchgate.netkuleuven.be Sulfide (B99878) catalysts, while also active, tend to be less equilibrated and can result in more over-cracking. researchgate.netkuleuven.be Iridium (Ir) has also been studied, particularly for its high activity in ring-opening reactions. researchgate.net
Acid Support: The acidic component is typically a zeolite or an amorphous silica-alumina (SA). researchgate.netkuleuven.be Large-pore zeolites like USY (Ultrastable Y) and Beta are frequently employed because their pore structures can accommodate the bulky this compound molecule. researchgate.netresearchgate.netresearchgate.net Studies have shown that for Pt-catalysts, Beta zeolite can be slightly more active than USY, though both produce similar product distributions. researchgate.netkuleuven.be The Si/Al ratio of the zeolite is a critical parameter as it determines the concentration of acid sites. researchgate.netredalyc.org
The catalytic performance in hydroconversion is critically dependent on the balance between the metal and acid functions (the metal-acid balance). researchgate.netresearchgate.net This balance, often expressed as the ratio of metal sites to acid sites (nM/nA), influences the reaction mechanism and product selectivity. acs.org
For ideal hydrocracking, a sufficient number of metal sites are needed to quickly hydrogenate the olefinic intermediates formed on the acid sites, thus preventing excessive cracking reactions. acs.org However, research on this compound has revealed that its cracking selectivity is much less sensitive to the metal-acid balance than the cracking of n-alkanes. researchgate.netkuleuven.be This suggests that the reaction network for this naphthenic compound is less prone to consecutive acidic reactions before desorption and hydrogenation can occur. The strength and type of acid sites (Brønsted vs. Lewis) also play a crucial role, with Brønsted sites being key for the isomerization and cracking reactions. researchgate.netoaepublish.com
Selective ring opening (SRO) is a desirable reaction as it can improve the quality of diesel and kerosene (B1165875) by converting cyclic naphthenes into branched paraffins while preserving the carbon number. researchgate.net The mechanism of ring opening for this compound can proceed via two main pathways:
Direct Ring Opening on Metal Sites: This mechanism involves the hydrogenolysis of a C-C bond in the cyclohexane ring directly on the metal surface. Iridium catalysts supported on non-acidic materials have shown a preference for this pathway, selectively cleaving bisecondary C-C bonds. researchgate.net
Bifunctional Ring Opening: This pathway involves the formation of an unsaturated intermediate on the metal site, followed by protonation and ring opening on an acid site. researchgate.net
Studies comparing different metals have found that platinum supported on silica (B1680970) is much less active for ring opening than iridium. researchgate.net The composition of the direct ring-opening products often shows a preferred hydrogenolysis of substituted carbon-carbon bonds within the naphthenic structure. researchgate.net
Role of Acidity and Metal-Acid Balance in Catalysis
Oxidation and Combustion Kinetics
This compound is an important component in surrogate fuel mixtures used to model the combustion behavior of real transportation fuels like jet fuel and diesel. acs.orgresearchgate.net Its oxidation and combustion kinetics are therefore of significant interest.
Researchers have developed detailed and skeletal kinetic models to simulate the oxidation of mono-alkylated cyclohexanes, including this compound, over a wide range of conditions. researchgate.net These models are validated against experimental data from jet-stirred reactors, shock tubes, and rapid compression machines. researchgate.net The models show that, unlike n-alkanes, reactions in the fuel-relevant sub-model, in addition to the C0-C3 sub-model, are dominant in controlling the laminar flame speed of mono-alkylated cyclohexanes. researchgate.net
Studies on the atmospheric oxidation of n-alkylcyclohexanes initiated by Cl atoms have also been conducted to understand the formation of secondary organic aerosols (SOA). researchgate.net The oxidation of this compound under these conditions leads to the formation of various oxygenated products. researchgate.net
Table 2: Identified Molecular Formulas in SOA from Cl-initiated this compound Oxidation
| Molecular Formula | Degree of Unsaturation |
|---|---|
| C7H12O2 | 2 |
| C8H12O2 | 3 |
| C8H14O2 | 2 |
| C7H12O3 | 2 |
| C7H14O3 | --- |
Source: Adapted from experimental data on low-NOx conditions. researchgate.net
Low-Temperature Oxidation Behavior
At lower temperatures, the oxidation of this compound proceeds through mechanisms that are characteristic of large alkanes. While specific detailed studies on the low-temperature oxidation of this compound are not extensively available in the provided results, the behavior of similar long-chain alkyl cyclohexanes suggests that it would exhibit a negative temperature coefficient (NTC) behavior. This phenomenon, observed in compounds like cyclohexane, is characterized by a decrease in oxidation rate with increasing temperature within a certain range. The presence of the long octyl chain is expected to influence the reactivity and the formation of specific intermediate products.
High-Temperature Pyrolysis and Combustion
Under high-temperature conditions, such as those found in pyrolysis and combustion, this compound undergoes thermal decomposition. vu.edu.au The high symmetry of the cyclohexane ring simplifies some aspects of its decomposition compared to more complex naphthenic hydrocarbons. researchgate.net The initial step in the pyrolysis of similar cycloalkanes is often the cleavage of a C-H bond, forming a cyclohexyl-type radical. researchgate.net For this compound, the presence of the long alkyl side chain introduces additional complexities, with C-C bond scission also playing a significant role.
Studies on the combustion of related compounds like n-butylcyclohexane show that at high temperatures, the reactivity trend among similar cycloalkanes can vary. For instance, at high temperatures, the ignition delay times followed the order: methylcyclohexane (B89554) > n-butylcyclohexane ≈ cyclohexane, indicating that methylcyclohexane is the least reactive. researchgate.net The combustion of this compound is relevant in the context of surrogate fuel models, where it can be a component in mixtures designed to mimic the properties of real fuels. acs.org
Reaction Rate Constants with Atmospheric Radicals (e.g., Cl atoms)
In the atmosphere, this compound, as an intermediate volatility organic compound (IVOC), can react with various radicals. acs.org The reaction with chlorine atoms (Cl) is of particular interest, especially in marine or polluted coastal areas where Cl atom concentrations can be significant. The rate constant for the reaction of this compound with Cl atoms has been determined using the relative-rate method at 298 ± 0.2 K. acs.orgnih.gov
| Reactant | Radical | Rate Constant (k) (x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹) | Temperature (K) |
|---|---|---|---|
| This compound | Cl | 5.74 ± 0.31 | 298 ± 0.2 |
| n-Heptylcyclohexane | Cl | 5.56 ± 0.30 | 298 ± 0.2 |
| n-Hexylcyclohexane | Cl | 5.11 ± 0.28 | 298 ± 0.2 |
The gas-phase products from these reactions primarily consist of smaller molecules such as aldehydes, ketones, and acids. acs.orgnih.gov
Formation of Secondary Organic Aerosols (SOAs)
The atmospheric oxidation of this compound is a potential source of secondary organic aerosols (SOAs), which are a significant component of fine particulate matter (PM2.5). acs.orgresearchgate.net As an intermediate volatility organic compound (IVOC), its oxidation products can have sufficiently low volatility to partition into the particle phase. acs.org
The formation of SOAs from the Cl-initiated oxidation of n-alkylcyclohexanes has been studied, revealing that the particle-phase products are composed mainly of monomers and oligomers. acs.orgnih.gov Interestingly, trimers have been observed even under high-NOx conditions, which are typical of urban atmospheres. acs.orgnih.gov Furthermore, under these high-NOx conditions, the SOA yields for related compounds like hexylcyclohexane (B1328777) are higher than under low-NOx conditions, which are more representative of remote atmospheres. acs.orgnih.gov This suggests that the SOA formation from the oxidation of n-alkylcyclohexanes like this compound could be more significant in polluted urban environments. acs.org
Isomerization Reaction Pathways
The isomerization of this compound is a key reaction in petroleum refining processes, particularly in hydrocracking, which is used to produce middle distillates. researchgate.net These reactions are typically carried out over bifunctional catalysts, such as those containing platinum (Pt) on a zeolite support like ultrastable Y (USY) zeolite. researchgate.net
During hydroisomerization and hydrocracking, this compound undergoes a series of transformations. researchgate.net The reaction is performed under high hydrogen pressure and at elevated temperatures. researchgate.netresearchgate.net The proposed reaction pathway involves the initial dehydrogenation of the cycloalkane on the metal sites of the catalyst to form an alkene intermediate. This intermediate then protonates on an acid site to form a carbenium ion. This carbenium ion can then undergo isomerization through various mechanisms, including ring contraction/expansion and alkyl group shifts, leading to the formation of various isomers. Subsequent cracking of these isomers can also occur. The specific products formed depend on the catalyst properties, such as the balance between metal and acid functions, and the pore structure of the support. researchgate.net
Reaction with Environmental Relevance
The environmental fate of this compound is largely determined by its reactions in the atmosphere and its potential for biodegradation. As a component of some fuels, its release into the environment is possible. redalyc.org
In the atmosphere, the reaction of this compound with hydroxyl (OH) radicals is expected to be a primary degradation pathway, similar to other alkanes. While specific rate constants for this reaction with this compound were not detailed in the provided search results, it is known that such reactions lead to the formation of various oxygenated products and contribute to the formation of ozone and secondary organic aerosols. acs.orgucr.edu
Biodegradation is another important environmental process. Studies on the biodegradation of hydrocarbon mixtures in surface water have included this compound. concawe.eu These studies indicate that the rate of biodegradation can be influenced by the initial concentration of the hydrocarbon and the complexity of the mixture. concawe.eu Understanding the kinetics of these degradation processes is crucial for assessing the environmental persistence and potential risks associated with this compound. concawe.euacs.org
Computational Chemistry and Theoretical Modeling of N Octylcyclohexane
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of n-octylcyclohexane, which in turn govern its reactivity and intermolecular interactions. These calculations can determine electron distribution and atomic state energies within the molecule. For instance, in the development of Quantitative Structure-Property Relationship (QSPR) models to predict properties like liquid viscosity, quantum chemical calculations are used to derive descriptors such as the charges on atoms. researchgate.net The state energy, which indicates the magnitude of perturbation an atom experiences within the molecular environment compared to its isolated state, is another key descriptor derived from these calculations. researchgate.net
Theoretical methods are also employed to study the formation and stability of reactive intermediates, such as carbonium ions, which are crucial in catalytic processes like cracking in zeolites. researchgate.net While specific studies focusing solely on the electronic structure of isolated this compound are not prevalent in the reviewed literature, the application of these methods is implicit in broader studies of its reactivity and physical properties.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful tool for analyzing the conformational landscape of flexible molecules like this compound. The cyclohexane (B81311) ring can exist in several conformations, such as the stable chair and the less stable boat and twist-boat forms, while the n-octyl chain has numerous rotational degrees of freedom. MD simulations model the movement of atoms over time, allowing for the exploration of these various conformations and the assessment of their relative stabilities. f1000research.comsapub.org
The stability of different conformations is influenced by steric hindrance, with the most stable conformations minimizing unfavorable interactions like 1,3-diaxial interactions. sapub.org For substituted cyclohexanes, the substituent's size generally correlates with the strain energy. sapub.org MD simulations have been effectively used to study the thermophysical properties of binary mixtures containing this compound with other alkanes like n-dodecane and nonane (B91170). acs.orgnih.gov These simulations provide a molecular-level understanding of the interactions that determine macroscopic properties like density and viscosity in these mixtures.
Prediction of Reactivity and Reaction Pathways
Theoretical modeling is essential for predicting the reactivity of this compound and elucidating its complex reaction pathways, particularly during combustion and catalytic conversion. Skeletal oxidation mechanisms have been developed for a series of mono-alkylated cyclohexanes, including this compound (n-OTCH), by integrating decoupling methodologies and reaction rate rules. researchgate.net These models, which can be validated against experimental data from jet-stirred reactors and shock tubes, show that for mono-alkylated cyclohexanes, reactions in the fuel-specific sub-model are as crucial for determining properties like laminar flame speed as the core C0-C3 sub-model. researchgate.net
Studies on the hydroconversion of this compound over bifunctional catalysts like Pt/USY zeolite have identified key reaction pathways. researchgate.net The process involves initial hydrogenation of any aromatic precursors, followed by hydroisomerization and hydrocracking of the this compound. researchgate.net The reaction products primarily consist of other C14 isomers and cracked products. The analysis of these products helps in understanding the catalytic mechanism and the influence of factors like catalyst acidity and metal-acid balance. researchgate.net
| Product Type | Description | Significance |
|---|---|---|
| Isomers of C14 | Isomerized forms of octylcyclohexane (e.g., methyl-heptylcyclohexanes, dicycloalkanes). | Indicates hydroisomerization pathway, desirable for improving fuel properties like octane (B31449) number. |
| Cracked Products | Molecules with fewer than 14 carbon atoms, resulting from C-C bond cleavage. | Indicates hydrocracking pathway. Over-cracking can be undesirable. |
| Ring-Opened Products | Alkanes formed by the opening of the cyclohexane ring. | A key step in the conversion of naphthenic compounds to paraffinic ones. |
Development and Validation of Chemical Mechanisms (e.g., SAPRC-07)
This compound is included as a Volatile Organic Compound (VOC) in comprehensive atmospheric chemical mechanisms like the Statewide Air Pollution Research Center (SAPRC) mechanism. These models are used to assess the environmental impact of VOCs, specifically their potential to form ground-level ozone. ca.govucr.edu The SAPRC-07 mechanism is an update to previous versions like SAPRC-99 and incorporates updated rate constants and reaction schemes for hundreds of VOCs. ca.govucr.eduresearchgate.net
| Feature | Description |
|---|---|
| Scope | Detailed gas-phase atmospheric reactions of VOCs and NOx. |
| VOC Representation | Includes representations for over 1100 types of VOCs. ucr.eduresearchgate.net |
| Core Mechanism | Updated rate constants for inorganic and common organic product reactions. |
| Validation | Evaluated against ~2400 environmental chamber experiments. ucr.eduresearchgate.net |
| Application | Used to calculate ozone reactivity scales (e.g., MIR) for regulatory purposes. ca.gov |
Group Contribution Methods for Property Estimation
Group Contribution Methods (GCM) are a widely used theoretical approach for estimating the thermochemical and physical properties of organic compounds based on their molecular structure. mdpi.com The fundamental principle of GCM is that a molecule's property can be calculated as the sum of contributions from its constituent functional groups. mdpi.com This additive approach allows for the estimation of properties for which experimental data is unavailable.
GCM has been applied to this compound to estimate various properties. For example, methods have been developed to predict the normal boiling point (NBPT) of homologous series of hydrocarbons, including n-alkylcyclohexanes. Other properties, such as the enthalpy of formation and vapor pressure, can also be estimated. mdpi.comijcce.ac.ir Some approaches combine GCM with other computational techniques, like artificial neural networks (ANN-GCM), to improve prediction accuracy for properties like vapor pressure by incorporating inputs such as critical properties and molecular structure. ijcce.ac.ir
| Property | Estimation Method | Reference |
|---|---|---|
| Normal Boiling Point (NBPT) | Group Contribution Method | |
| Enthalpy of Formation (ΔfH°) | Group Contribution Method | mdpi.com |
| Vapor Pressure | Artificial Neural Network-Group Contribution Method (ANN-GCM) | ijcce.ac.ir |
| Octanol/Water Partition Coefficient (logPoct/wat) | Crippen Method (a GCM variant) | chemeo.com |
Environmental Fate and Biogeochemical Cycling of N Octylcyclohexane
Biodegradation Pathways and Kinetics in Environmental Matrices
The breakdown of complex organic molecules like n-octylcyclohexane in the environment is a critical process influencing their persistence and potential impact. This section explores the microbial degradation of this compound in various environmental settings, the factors that control the speed of this breakdown, and an assessment of its tendency to persist and accumulate in organisms.
Microbial Degradation in Seawater and Aquatic Environments
Microbial communities in seawater and other aquatic environments are capable of degrading this compound. researchgate.netresearchgate.net Studies have shown that the biodegradation of this compound occurs, although the rates can vary significantly depending on the specific microbial populations present and other environmental conditions. acs.org
In a study investigating the primary biodegradation of 53 hydrocarbons in different environmental media, first-order degradation kinetics were observed for this compound in activated sludge filtrate, seawater, and lake water. researchgate.netacs.org The half-life of a compound is the time it takes for half of the initial amount to degrade. For this compound in one study, the degradation half-time (DT50) in a test system was determined to be 15 days. acs.org In another study focusing on seawater, the half-life of this compound was also measured. concawe.eu
The general susceptibility of hydrocarbon classes to biodegradation follows a pattern where n-paraffins are degraded fastest, followed by iso-paraffins, low molecular weight aromatics, and then naphthenic and high molecular weight aromatic compounds. acs.org As a naphthenic hydrocarbon (a cycloalkane), this compound's degradation rate falls within this spectrum. researchgate.netacs.org The presence of a long alkyl chain (n-octyl group) attached to the cyclohexane (B81311) ring is a structural feature that can influence its biodegradability. acs.org
Research utilizing passive dosing systems has enabled the study of biodegradation at environmentally relevant concentrations (ng/L to µg/L). researchgate.netacs.org This methodology allows for the simultaneous testing of multiple hydrocarbons, providing a broader understanding of their fate in aquatic systems. researchgate.net
Factors Influencing Biodegradation Rates (e.g., concentration, mixtures)
Several factors can influence the rate at which this compound is biodegraded in the environment. These include the initial concentration of the compound and its presence in a mixture with other hydrocarbons.
Concentration: Studies have shown that the initial concentration of a hydrocarbon can significantly impact its biodegradation kinetics. concawe.euresearchgate.net Generally, at very low, environmentally relevant concentrations, biodegradation proceeds without inhibition. acs.org However, as concentrations increase and approach the compound's aqueous solubility, longer lag phases and slower degradation half-lives are often observed. concawe.euresearchgate.net This suggests that at higher concentrations, this compound could potentially exhibit inhibitory or toxic effects on the degrading microbial populations. concawe.eu
Mixtures: In the natural environment, this compound is typically found as part of complex hydrocarbon mixtures, such as in petroleum products. concawe.euacs.org The presence of other compounds can influence its degradation. One study investigated the biodegradation of several hydrocarbons, including this compound, both individually and in mixtures of increasing complexity (up to 16 components). concawe.euacs.orgacs.org The results indicated that for the compounds tested at low concentrations, the number of components in the mixture had no or only a limited effect on their biodegradation half-times. concawe.euacs.org This suggests that at environmentally relevant concentrations, co-contaminants in a mixture may not significantly hinder the biodegradation of this compound. concawe.eu However, it is also recognized that interactions within chemical mixtures can sometimes enhance or inhibit the biodegradation of individual components. concawe.eu
Other general factors that affect hydrocarbon biodegradation include temperature, oxygen availability, nutrient concentrations (especially nitrogen and phosphorus), pH, and the presence of a microbial community adapted to hydrocarbon degradation. researchgate.net
Assessment of Persistence and Bioaccumulation Potential
The persistence of a chemical in the environment is determined by its resistance to degradation processes, while its bioaccumulation potential relates to its tendency to be taken up and stored in the tissues of living organisms.
Persistence: The biodegradation half-life is a key indicator of a chemical's persistence. Studies have determined biodegradation half-lives for this compound in different aquatic environments. acs.orgconcawe.eu For instance, one study reported a degradation half-time (DT50) of 15 days in a test system. acs.org In seawater, most of the petroleum hydrocarbons tested in one study, for which rates could be determined, had half-lives of less than 60 days. concawe.eu Compounds with half-lives greater than 60 days were considered persistent and often had highly branched or complex ring structures. researchgate.netconcawe.eu Based on its structure and available data, this compound is not among the most persistent hydrocarbons. researchgate.netacs.org
Atmospheric Oxidation and Transformation Products
Once released into the atmosphere, volatile and semi-volatile organic compounds like this compound can undergo chemical transformations, primarily through oxidation reactions. The main drivers of these reactions in the troposphere are hydroxyl radicals (•OH), nitrate (B79036) radicals (NO3•), and ozone (O3). airuse.eu
The atmospheric chemistry of n-alkylcyclohexanes has been studied to understand their contribution to the formation of secondary organic aerosols (SOAs). researchgate.net The reaction of n-alkylcyclohexanes with chlorine atoms (Cl•), which can be relevant in marine and some urban atmospheres, has been shown to lead to the formation of SOAs. researchgate.net For n-dodecyl to n-tetradecyl cyclohexanes, the SOA yield was significantly higher under high NOx conditions, which are typical of urban pollution scenarios. researchgate.net
While specific studies detailing the atmospheric oxidation products of this compound were not found in the provided search results, the general principles of alkane and cycloalkane atmospheric chemistry apply. The reaction with •OH radicals is expected to be the primary removal process during the day. This reaction proceeds by the abstraction of a hydrogen atom from the this compound molecule, either from the cyclohexane ring or the octyl side chain. The resulting alkyl radical then reacts with molecular oxygen (O2) to form a peroxy radical (RO2•). Subsequent reactions of this peroxy radical, particularly in the presence of nitrogen oxides (NOx), can lead to the formation of a variety of oxygenated products, including alcohols, ketones, and nitrates. These products are generally more polar and less volatile than the parent compound and can contribute to the formation of SOA. airuse.eu
Transport and Distribution in Environmental Compartments
The way this compound moves and distributes itself in the environment is governed by its physical and chemical properties, such as its volatility, water solubility, and tendency to sorb to soil and sediment. As a component of petroleum substances, its transport is often considered as part of a complex mixture. concawe.eu
Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful analytical technique used to study the environmental transport and fate of petroleum hydrocarbons. concawe.euresearchgate.net This method allows for the detailed separation of complex mixtures, aiding in the identification and quantification of individual components like this compound. researchgate.net
When released into the environment, this compound will partition between different environmental compartments: air, water, soil, and sediment. canada.ca Due to its relatively low water solubility and moderate volatility, it is expected to be found in all these compartments to some extent. In aquatic systems, it will partially dissolve in the water column and also adsorb to suspended particles and bottom sediments. mit.edu Its transport in water will be influenced by currents and the movement of sediments.
In soil, its mobility will be limited by its sorption to organic matter. Its volatility will allow for some transport from soil and water surfaces into the atmosphere. Once in the atmosphere, it can be transported over distances before being removed by deposition (wet or dry) or chemical transformation. airuse.eu
Ecological Risk Assessment Methodologies
Ecological risk assessment for petroleum substances like those containing this compound is a complex process due to their nature as UVCBs (Unknown or Variable composition, Complex reaction products, or Biological materials). concawe.eu Instead of assessing each individual component, a common approach is to use the hydrocarbon block method (HCBM). concawe.euconcawe.eu
This method groups hydrocarbons into "blocks" based on their chemical structure (e.g., carbon number and structural class) and similar physicochemical and toxicological properties. concawe.euconcawe.eu This simplifies the risk assessment by allowing for the evaluation of a smaller number of blocks rather than thousands of individual constituents. concawe.eu The risk associated with a particular petroleum product can then be estimated based on the composition and concentration of these hydrocarbon blocks. maine.gov
The risk assessment process typically involves:
Hazard Identification: Determining the potential adverse effects of the substance. For petroleum hydrocarbons, this includes assessing their persistence, bioaccumulation potential, and toxicity (PBT). concawe.eu
Exposure Assessment: Evaluating the pathways and extent of exposure of ecological receptors to the substance in different environmental compartments. maine.gov
Dose-Response Assessment: Quantifying the relationship between the dose of the substance and the adverse effects on ecological receptors. maine.gov
Risk Characterization: Integrating the hazard and exposure information to estimate the probability and magnitude of adverse effects in the environment. maine.gov
Application of Target Lipid Model (TLM)
The Target Lipid Model (TLM) is a quantitative structure-activity relationship (QSAR) framework used to predict the toxicity of non-polar organic chemicals that act through a narcotic mechanism. doi.orgexxonmobilchemical.com The fundamental premise of the TLM is that the toxicity of these substances is a function of their concentration in the lipid tissues of an organism, which are considered the primary site of action for narcosis. doi.orgresearchgate.net Narcosis is a general, non-specific mode of toxicity where the chemical disrupts the normal functioning of cell membranes. rivm.nl
The model assumes a direct relationship between the hydrophobicity of a chemical, typically measured by its octanol-water partition coefficient (Kow), and its potential to cause toxicity. doi.orgexxonmobilchemical.com It posits that for a given species, a specific concentration of a narcotic chemical within the target lipid will elicit a toxic response, known as the critical target lipid body burden (CTLBB). researchgate.netacs.orgresearchgate.net This CTLBB is considered to be relatively constant for a particular organism and toxic endpoint, regardless of the specific non-polar narcotic chemical. researchgate.net
The TLM has been extensively applied to assess the hazards of petroleum hydrocarbons. exxonmobilchemical.com For this compound, a non-polar hydrocarbon, this model can be used to estimate its toxicity to various organisms. A study by CONCAWE provides data on the chronic toxicity of this compound to the soil invertebrate Folsomia candida. concawe.eu In this 28-day study using artificial soil, a No Observed Effect Concentration (NOEC) was determined. concawe.eu This empirical data can be used within the TLM framework to understand the sensitivity of this species relative to others and to help predict toxicity in other environmental compartments. concawe.eu
The TLM framework can be used to derive Predicted No Effect Concentrations (PNECs) by analyzing the distribution of species sensitivity (CTLBB values) and applying statistical extrapolation methods, such as calculating the hazardous concentration to 5% of species (HC5). doi.orgconcawe.eu This approach allows for a more robust environmental risk assessment than relying on default assessment factors. doi.org
Interactive Table: Toxicity Data for this compound
| Test Organism | Duration | Test Medium | Endpoint | Value (mg/kg) | Log Kow | Reference |
| Folsomia candida | 28 days | Artificial Soil | Survival (NOEC) | 16.5 | 7.80 | concawe.eu |
Equilibrium Partitioning (EqP) Approach
The Equilibrium Partitioning (EqP) approach is a methodology used in environmental risk assessment to predict the bioavailability and toxicity of chemicals in soil and sediment. rivm.nlecetoc.org The core principle of the EqP approach is that the concentration of a chemical in the pore water of soil or sediment is in equilibrium with the concentration sorbed to the solid phase, and that this porewater concentration is what drives the exposure and subsequent toxic effects to benthic (sediment-dwelling) and soil-dwelling organisms. ecetoc.orgnih.gov
This approach is particularly useful for non-polar organic compounds like this compound, whose distribution in soil and sediment is largely governed by partitioning to organic carbon. ecetoc.org The EqP method allows for the extrapolation of aquatic toxicity data to soil and sediment environments, which is valuable when direct toxicity data for soil or sediment organisms are scarce. rivm.nlecetoc.org By using the organic carbon-water (B12546825) partition coefficient (Koc) of a chemical, one can estimate the porewater concentration from the total concentration measured in the bulk soil or sediment. ecetoc.org This estimated porewater concentration can then be compared to known aquatic toxicity values to assess risk. rivm.nl
The combination of the EqP theory and the Target Lipid Model (TLM) provides a powerful tool for assessing the risk of petroleum hydrocarbons in soils and sediments. concawe.eu The EqP approach is used to determine the bioavailable concentration in the pore water, and the TLM is then used to predict the toxicity based on this concentration and the chemical's properties. concawe.eu
Research has shown that this combined EqP-TLM approach provides a conservative basis for Tier 1 risk assessments for petroleum substances in soil and sediment. concawe.eu For this compound, with its high log Kow of 7.80, it is expected to strongly sorb to organic matter in soil and sediment, leading to low porewater concentrations relative to the total amount present. concawe.eu The EqP model helps to quantify this partitioning, providing a more realistic estimate of the exposure concentration for organisms living in these environments. rivm.nlecetoc.org However, it is acknowledged that the EqP method is an estimation routine and can have significant uncertainty, sometimes over- or underestimating toxicity. rivm.nlopenrepository.com
Applications and Advanced Materials Science Involving N Octylcyclohexane
Role as a Model Compound in Fuel Chemistry Research
N-Octylcyclohexane serves as a crucial model compound in the study of fuel chemistry, particularly for conventional fuels like diesel, jet fuel, and gasoline, where alkylated cycloalkanes are significant components. researchgate.netresearchgate.net Its structure is representative of the naphthenic content found in these transportation fuels. researchgate.net
Surrogate Fuel Formulations
To simplify the complex compositions of real fuels for research and modeling, scientists formulate surrogate fuels with a limited number of components. nih.govmdpi.com this compound and other alkylcyclohexanes like n-butylcyclohexane and n-propylcyclohexane are frequently included in these formulations to represent the cycloalkane class of hydrocarbons. researchgate.netmdpi.comacs.org For instance, n-butylcyclohexane has been proposed as a key component in a nine-component surrogate palette designed to mimic the properties of diesel certification fuel. researchgate.net Similarly, three-component surrogates for jet fuel have been developed using mixtures of compounds like n-decane, n-propylbenzene, and n-propylcyclohexane. mdpi.com These surrogates are designed to match various properties of the target fuel, such as cetane number, density, and the ratio of hydrogen to carbon. mdpi.comacs.org
A study focused on a bioderived alternative diesel fuel, which was found to be rich in alkylcyclohexanes, used n-butylcyclohexane along with n-hexadecane and n-hexylbenzene to create surrogate mixtures. acs.org These mixtures were formulated to replicate the combustion behavior of the original biofuel. acs.org
Interactive Table: Example of a Surrogate Fuel Formulation
| Component | Chemical Class | Purpose in Surrogate |
| n-Dodecane | n-Alkane | Represents the linear alkane fraction. |
| Isocetane | Iso-Alkane | Represents branched alkanes. |
| This compound | Cycloalkane | Represents the naphthenic fraction. researchgate.net |
| Toluene | Aromatic | Represents the aromatic hydrocarbon content. |
Combustion and Ignition Studies
The combustion and ignition characteristics of this compound are of significant interest in understanding engine performance. Researchers study its behavior under a wide range of conditions in devices like shock tubes, rapid compression machines, and jet-stirred reactors. researchgate.netresearchgate.net
Studies on the oxidation and pyrolysis of a series of mono-alkylated cyclohexanes, from methylcyclohexane (B89554) to this compound, have led to the development of skeletal kinetic models. researchgate.net These models, which are reduced in complexity, are essential for multidimensional combustion simulations. researchgate.net For each mono-alkylated cyclohexane (B81311) in one study, the skeletal model included 52 species and 216 reactions. researchgate.net
Ignition delay time (IDT) is a critical parameter in combustion research. researchgate.net Experiments have shown that the reactivity of cycloalkanes is influenced by the length of the alkyl chain. researchgate.net For example, a comparative study of cyclohexane, methylcyclohexane, and n-butylcyclohexane revealed that their ignition delay times could be ordered as follows: methylcyclohexane > n-butylcyclohexane ≈ cyclohexane under the tested conditions. researchgate.net Such data is vital for validating and refining the chemical kinetic models used to predict combustion behavior in engines. researchgate.net
Solvent Applications in Specialized Chemical Processes
This compound's non-polar nature, low volatility, and broad solubility for other organic compounds make it a useful solvent in certain industrial and chemical processes. lookchem.comcymitquimica.com It is recognized for its high resistance to oxidation and stability under standard conditions, which are desirable qualities for a process solvent. lookchem.comcymitquimica.com Its minimal environmental impact and relatively low toxicity also contribute to its selection in some manufacturing applications. lookchem.com
Use in Formulations Requiring Hydrophobic Characteristics
The structure of this compound, with its long alkyl chain and cyclohexane ring, makes it inherently hydrophobic, meaning it is insoluble in water. cymitquimica.com This property is leveraged in formulations where water repellency is required. It is used as a component in specialized formulations where this hydrophobic character is a key performance attribute. cymitquimica.com
Integration in Nanotechnology and Green Chemistry Initiatives
In the realm of green chemistry, this compound is noted for its relatively low toxicity and minimal environmental impact, making it a preferable choice in certain processes. lookchem.com Its use as a solvent can align with green chemistry principles by replacing more hazardous substances.
While direct, extensive research on this compound's role in nanotechnology is still emerging, the broader field of nanotechnology often utilizes organic compounds as solvents, capping agents, or as part of self-assembling systems. For example, the synthesis of certain nanoparticles may occur in a non-polar solvent environment to control growth and prevent agglomeration. In one study, quantum dots of varying sizes were synthesized, with organic compounds playing a role in their formation and stabilization. researchgate.net Furthermore, research into the biodegradation of hydrocarbon mixtures, including this compound, at environmentally relevant concentrations contributes to understanding the environmental fate of such compounds, a key aspect of green chemistry. concawe.euacs.orgresearchgate.net
Precursor in the Synthesis of Functionalized Materials
This compound can serve as a starting material, or precursor, for the synthesis of more complex, functionalized molecules. researchgate.net Through chemical reactions, functional groups can be added to the cyclohexane ring or the octyl chain, leading to new materials with specific properties. For example, a study on the synthesis of Janus-faced fluorocyclohexanes used an all-cis 1,2,3,4,5-pentafluoro-6-octylcyclohexane as an intermediate. researchgate.net In another area, the hydroconversion of octylcyclohexane over catalysts like Pt/USY zeolite is studied to understand ring-opening and isomerization reactions, which are important for improving the properties of diesel fuels. researchgate.net
Research into Plant Metabolite Roles
Recent research has identified this compound as a metabolite in several plant species, suggesting its involvement in various biological and ecological functions. While the full extent of its roles is still under investigation, preliminary studies have detected its presence in essential oils and plant extracts, hinting at potential contributions to the plant's chemical profile and interactions with its environment.
One study identified this compound as a plant metabolite in Barringtonia acutangula bark extract. ijpsr.com This same research highlighted the extract's potential as a broad-spectrum antibacterial agent, though the specific contribution of this compound to this activity was not detailed. ijpsr.com The compound has also been listed among the chemical constituents of Ehretia laevis, a plant utilized in traditional medicine for wound healing. ijapr.in
In the realm of essential oils, this compound has been detected in the hexane (B92381) extracts of Schinus polygamus leaves, constituting 1.67% of the identified components. davidpublisher.comdavidpublisher.com It was also found in the essential oil of Zingiber monophyllum rhizomes, albeit at a lower concentration of 0.63%. researchgate.net Furthermore, it was identified as a minor component (0.73%) in the essential oil of Piper nigrum (black pepper). scispace.com
Interestingly, this compound has also been associated with endophytic fungi. An endophytic fungus, Fusarium solani, isolated from the bark of the Himalayan yew (Taxus baccata), was found to produce this compound as one of its main volatile metabolites. mycosphere.org This fungus displayed antimicrobial activity, suggesting a potential role for its metabolites, including this compound, in defense mechanisms. mycosphere.orgufmg.br
While the direct biological activities of this compound as a plant metabolite are not yet fully elucidated, its presence in plants with known medicinal properties and in association with antimicrobial endophytic fungi points towards a potential, albeit likely synergistic, role in the plant's defense and chemical ecology.
Interactive Data Table: Presence of this compound in Plant Species
| Plant Species | Part of Plant | Type of Extract/Analysis | Concentration (%) (if specified) | Associated Findings | Reference(s) |
| Barringtonia acutangula | Bark | Extract | Not specified | Identified as a plant metabolite in an extract with antibacterial properties. | ijpsr.com |
| Ehretia laevis | Not specified | Chemical constituent analysis | Not specified | Listed as a chemical constituent of a plant used in traditional medicine. | ijapr.in |
| Schinus polygamus | Leaves | Hexane extract | 1.67 | Identified in the essential oil. | davidpublisher.comdavidpublisher.com |
| Zingiber monophyllum | Rhizomes | Essential oil | 0.63 | Detected in the essential oil. | researchgate.net |
| Piper nigrum | Not specified | Essential oil | 0.73 | Identified as a minor component. | scispace.com |
| Taxus baccata | Bark (via endophytic fungus Fusarium solani) | Metabolite analysis of fungus | Main component | Produced by an endophytic fungus with antimicrobial activity. | mycosphere.orgufmg.br |
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for n-Octylcyclohexane Conversion
Future research is heavily geared towards the development of more efficient and selective catalytic systems for the conversion of this compound, primarily for producing high-quality fuels. The hydroisomerization and hydrocracking of this compound are key reactions of interest. researchgate.netresearchgate.net Studies involve bifunctional catalysts, which possess both metal and acid functions, to control these transformations. researchgate.net
Key areas of investigation include:
Catalyst Composition and Structure: Research focuses on optimizing catalysts such as Platinum (Pt) supported on large-pore zeolites like USY and Beta, as well as Nickel-Molybdenum (B8610338) Sulfide (B99878) (NiMoS) catalysts. researchgate.netresearchgate.netresearchgate.net The goal is to understand how the metal-acid balance, pore structure, and acid strength of the support material influence reaction pathways and product selectivity. researchgate.netresearchgate.net For instance, in tests with Pt-based catalysts, Beta zeolite showed slightly higher activity than USY zeolite for this compound conversion. researchgate.netresearchgate.net
Alternative Catalysts: Molybdenum carbide is being explored as a potentially cheaper alternative to noble metals, although initial tests showed it to be less active for certain ring-opening reactions. researchgate.net
Reaction Conditions: Studies are conducted under high-pressure and high-temperature conditions (e.g., 300 °C and 60 bar) to simulate industrial hydrocracking processes. researchgate.netresearchgate.net
Biofuel Production: this compound has been identified as a product in the catalytic upgrading of intermediate pyrolysis bio-oil. aston.ac.uk The process utilizes catalysts like Pd/C and Pt/Al2O3 to convert bio-oil into hydrocarbon-rich liquid biofuels, indicating a research trend towards sustainable fuel production. aston.ac.uk
| Catalyst System | Reactant(s) | Reaction Type | Key Findings | Reference(s) |
| Pt/USY Zeolite, Pt/Beta Zeolite | This compound | Hydroisomerization, Hydrocracking | Beta zeolite was slightly more active than USY. The catalyst's porosity and metal-acid balance are crucial for activity and selectivity. | researchgate.netresearchgate.net |
| NiMoS-supported catalysts | This compound | Hydroisomerization, Hydrocracking | Sulfide catalysts were found to be less active than Pt-based ones and led to some over-cracking. | researchgate.netresearchgate.net |
| Pd/C - Pt/Al2O3 | Intermediate Pyrolysis Bio-oil | Hydrodeoxygenation, Aldol Condensation | Resulted in the formation of hydrocarbons including this compound as part of a biofuel product. | aston.ac.uk |
In-depth Studies of Environmental Degradation Mechanisms under Varied Conditions
Understanding the environmental fate of this compound is a growing research priority. As a component of fuels and other products, its persistence, transformation, and impact on ecosystems are under scrutiny.
Atmospheric Oxidation: A significant area of research is the atmospheric oxidation of this compound. Studies have investigated its reaction with Chlorine (Cl) atoms, which is relevant in marine and polluted urban environments. The reaction rate constant for this compound with Cl atoms at 298 K has been determined to be (5.74 ± 0.31) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. acs.org This research identifies the formation of secondary organic aerosols (SOAs), with gas-phase products including small aldehydes, ketones, and acids, and particle-phase products consisting of monomers and oligomers. acs.org
Influence of Atmospheric Conditions: The formation of SOAs from this compound is dependent on ambient conditions. Under high-NOx conditions, typical of urban atmospheres, SOA yields are higher than under low-NOx conditions found in remote areas. acs.org This suggests that the environmental impact of this compound emissions may be more significant in polluted regions. acs.org
Biodegradation: Biodegradation is a key removal pathway for hydrocarbons in aquatic and soil environments. acs.orgtaylorfrancis.com this compound was included in studies assessing the biodegradation kinetics of hydrocarbon mixtures in surface water, highlighting the need to understand how it degrades in the presence of other chemicals. acs.org
Ecotoxicology: Related research has begun to quantify the ecological impact of this compound. In one study, the No Observed Effect Concentration (NOEC) for the survival of the soil invertebrate Folsomia candida after 28 days of exposure was determined. concawe.eu
| Degradation Pathway | Condition | Products / Findings | Reference(s) |
| Atmospheric Oxidation | Reaction with Cl atoms (High-NOx) | Higher yields of Secondary Organic Aerosols (SOAs), including aldehydes, ketones, acids, monomers, and oligomers. | acs.org |
| Atmospheric Oxidation | Reaction with Cl atoms (Low-NOx) | Lower yields of SOAs compared to high-NOx conditions. | acs.org |
| Biodegradation | Surface Water | Included in studies on the biodegradation of complex hydrocarbon mixtures. | acs.org |
| Ecotoxicity | Artificial Soil | 28-day No Observed Effect Concentration (NOEC) for F. candida survival was measured. | concawe.eu |
Advanced Computational Modeling for Predictive Understanding
Computational modeling is an emerging trend that accelerates research by predicting the behavior and properties of this compound, reducing the need for extensive experimentation.
Physicochemical Property Prediction: Models are used to predict fundamental chemical and physical properties. chemeo.com These include thermodynamic properties like the enthalpy of formation and vaporization, transport properties such as dynamic viscosity, and critical properties (temperature, pressure). chemeo.com These predicted values are essential for designing chemical processes and understanding environmental fate. chemeo.com
Mixture Behavior Modeling: A significant amount of research involves modeling the behavior of this compound in mixtures, which is crucial for its application in fuels and as a solvent. acs.orgacs.org Studies have modeled the excess molar volume, excess speed of sound, and viscosity deviation of binary mixtures of this compound with various n-alkanes like nonane (B91170) and n-pentadecane. acs.orgacs.org These models help in formulating fuel surrogates with specific properties. acs.org
Combustion Modeling: While specific models for this compound are still developing, models for structurally similar compounds like n-butylcyclohexane exist. acs.org The goal is to develop detailed kinetic models that can simulate the complex combustion process of fuels containing this compound, involving hundreds of species and thousands of reactions. acs.org
Diffusion Modeling: The diffusion constant of squalene (B77637) has been studied in various solvents, including this compound. researchgate.netacs.org Modeling these diffusion properties is important for designing supercritical fluid extraction processes used in the food and cosmetic industries. researchgate.net
Exploration of this compound in New Materials and Energy Applications
The unique physical properties of this compound make it a candidate for several advanced material and energy applications. cymitquimica.com Its high boiling point, low volatility, and hydrophobic nature are particularly advantageous. cymitquimica.com
Advanced Fuels: this compound is a known component of jet fuels, including those derived from catalytic hydrothermal conversion (CHCJ). acs.orgmdpi.com Research is focused on understanding how its concentration and isomeric forms, produced through catalytic hydroisomerization, affect key fuel properties such as the freezing point and viscosity at low temperatures. mdpi.com The conversion of n-paraffins to compounds like this compound and its isomers is seen as a viable path to improve the cold-flow properties of aviation fuels. mdpi.com
Solvent Applications: Due to its stability and ability to dissolve nonpolar substances, it serves as a solvent in chemical processes and is used in formulations that require hydrophobic characteristics. cymitquimica.com It has been used as a solvent medium in studies measuring the diffusion of other complex molecules like squalene. acs.org
Medical Materials: An intriguing future direction lies in the development of fluorinated derivatives. Perfluoro-n-octylcyclohexane has been identified as a component in perfluorocarbon liquids used in ophthalmology as a substitute for vitreous humor to treat retinal detachments and other eye disorders. google.com These liquids are chosen for their inertness, transparency, and density. google.com This points to a potential, albeit specialized, application in advanced medical materials.
Interdisciplinary Research Integrating this compound Chemistry with Biological Systems
Emerging research is uncovering the roles and interactions of this compound within biological systems, bridging chemistry with biology, environmental science, and medicine.
Natural Occurrence: this compound is not purely a synthetic compound. It has been identified as a volatile organic compound (VOC) produced by various organisms. Gas chromatography-mass spectrometry (GC-MS) analysis has detected this compound in the ethanolic extract of Caralluma indica seeds and as a metabolite of the fungus Aspergillus ustus. nih.govnih.gov The study of VOCs released by microorganisms is a growing field for understanding metabolic processes. researchgate.net
Environmental Biology and Toxicology: The integration of this compound's chemistry with environmental biology is crucial for risk assessment. Studies on its biodegradation by aquatic microorganisms and its toxicological effects on soil organisms like Folsomia candida are examples of this interdisciplinary approach. acs.orgconcawe.eu
Biomedical Applications: The use of perfluorinated derivatives of this compound in eye surgery is a clear example of integrating hydrocarbon chemistry with biological systems for therapeutic purposes. google.com Future research could explore other biocompatible materials based on the this compound scaffold.
Q & A
Q. What are the recommended experimental protocols for synthesizing and characterizing n-octylcyclohexane?
- Methodological Answer : Synthesis typically involves catalytic hydrogenation of n-octylbenzene derivatives or alkylation of cyclohexane with 1-bromooctane under Friedel-Crafts conditions. Characterization requires gas chromatography-mass spectrometry (GC-MS) for purity assessment and nuclear magnetic resonance (NMR) (¹H, ¹³C) to confirm structure. For quantitative analysis, use refractive index (1.450–1.455) and density (0.81 g/cm³) as benchmarks . Experimental sections should detail catalyst selection (e.g., AlCl₃ for alkylation), reaction temperature, and purification steps (e.g., distillation at 264°C) to ensure reproducibility .
Q. How does this compound’s thermal stability impact its use in high-temperature applications, such as jet fuels?
- Methodological Answer : Thermal degradation studies at 450°C reveal that this compound undergoes cracking to form lighter alkanes and cyclohexene derivatives. Researchers should employ pyrolysis-GC/MS to monitor decomposition products and compare predicted vs. experimental conversion rates (e.g., using Arrhenius parameters). Stability can be enhanced by blending with antioxidants or branched hydrocarbons, but control experiments must account for synergistic effects .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow occupational exposure limits (OELs) for C9–C15 aliphatic hydrocarbons (group guidance value: 600 mg/m³) . Use fume hoods for volatile handling, and monitor flash points (105.4°C) to prevent combustion. Safety data sheets (SDS) should align with institutional guidelines for cyclohexane derivatives, emphasizing proper ventilation and spill containment .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physical properties (e.g., boiling point, logP) of this compound?
- Methodological Answer : Discrepancies in boiling points (e.g., 264°C vs. 261.5°C) may arise from impurities or measurement techniques. Conduct comparative studies using differential scanning calorimetry (DSC) and standardized distillation setups. Validate logP values (reported as 5.32) via shake-flask partitioning against reference solvents, ensuring consistency with OECD guidelines . Systematic reviews of historical data should adhere to Cochrane criteria for bias minimization .
Q. What experimental designs are optimal for studying this compound’s environmental partitioning behavior?
- Methodological Answer : Assess soil-water partitioning coefficients (Kd) using batch equilibrium tests with humic acid-free systems to avoid interference. For air-water partitioning, employ headspace analysis with gas-tight syringes. Ecotoxicity studies should follow OECD Test No. 201/202 for algae/daphnia, noting this compound’s low solubility (<1 mg/L) as a limiting factor .
Q. How can computational methods predict this compound’s reactivity in catalytic systems?
- Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model adsorption energies on metal catalysts (e.g., Pt, Pd). Validate predictions with in situ Fourier-transform infrared spectroscopy (FTIR) to track intermediate species during hydrogenation/dehydrogenation. Cross-reference computed thermochemical data (e.g., enthalpy of formation) with NIST Chemistry WebBook entries .
Data Analysis and Interpretation
Q. What statistical approaches are suitable for analyzing this compound’s structure-activity relationships (SAR) in solvent applications?
- Methodological Answer : Use multivariate regression to correlate chain length (C8), cyclohexane ring geometry, and solvent polarity with Hansen solubility parameters. Principal component analysis (PCA) can identify dominant variables in solvent efficacy, validated by experimental solubility tests in polymers or resins .
Q. How should researchers address gaps in toxicokinetic data for this compound?
- Methodological Answer : Design in vitro hepatic microsomal assays (e.g., rat S9 fractions) to study metabolic pathways. Combine with physiologically based pharmacokinetic (PBPK) modeling to extrapolate absorption rates. Prioritize peer-reviewed studies over gray literature to avoid non-reproducible claims .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
